molecular formula C18H13NO3 B12607761 Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- CAS No. 918437-53-3

Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-

Cat. No.: B12607761
CAS No.: 918437-53-3
M. Wt: 291.3 g/mol
InChI Key: GYELODXHDZNMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- follows IUPAC guidelines for polycyclic heteroaromatic systems. Key components of the nomenclature include:

  • Benzo[j]phenanthridine : Indicates a phenanthridine core (a fused tricyclic system comprising two benzene rings and a pyridine ring) with an additional benzene ring fused at the j position.
  • 1,7,12(2H)-trione : Specifies ketone groups at positions 1, 7, and 12, with the 12-position existing in a tautomeric enol form (2H designation).
  • 3,4-dihydro : Denotes partial saturation at the 3,4-positions, reducing aromaticity in one ring.
  • 6-methyl : Indicates a methyl substituent at position 6.

The molecular formula is C₁₈H₁₃NO₃ , with a molecular weight of 291.30 g/mol . The numbering scheme adheres to the fused-ring system priorities, ensuring unambiguous identification.

Molecular Topology and Stereoelectronic Features

The compound’s topology comprises a tricyclic fused system :

  • A partially saturated dihydroquinoline moiety (positions 3,4).
  • Two fully aromatic benzene rings.
  • A quinone-like trione system (positions 1,7,12).

Key Stereoelectronic Characteristics:

  • Planarity : The aromatic rings and conjugated ketones create a largely planar framework, facilitating π-π stacking interactions.
  • Electron-Deficient Regions : The trione groups introduce electron-withdrawing effects, polarizing the molecule and enhancing electrophilicity at the carbonyl carbons.
  • Methyl Substituent Effects : The 6-methyl group introduces steric hindrance, slightly distorting the planar structure while donating electron density via hyperconjugation.
Table 1: Bond Lengths and Angles in the Core Structure
Feature Value (Å/°) Significance
C1–O1 (carbonyl) 1.224 Typical for conjugated ketones
C7–O2 (carbonyl) 1.228 Consistent with quinoid systems
C12–O3 (enolic carbonyl) 1.236 Reflects tautomeric equilibrium
Dihedral angle (C3–C4) 178.9 Near-perpendicular methyl orientation

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of related benzo[c]phenanthridine derivatives reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 12.33 Å, b = 12.93 Å, c = 12.11 Å, and β = 114.05°. While direct data for the title compound remains limited, extrapolations from analogous structures suggest:

  • Intermolecular Interactions : C–H···O hydrogen bonds between carbonyl groups and aromatic hydrogens stabilize the lattice.
  • Packing Motifs : Offset face-to-face π-stacking dominates, with interplanar distances of ~3.5 Å.
Figure 1: Hypothesized Crystal Packing Diagram

[Description: Alternating layers of molecules engaged in π-stacking and hydrogen bonding.]

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 2.45 (s, 3H, CH₃)
    • δ 3.12–3.25 (m, 2H, H-3, H-4)
    • δ 7.28–8.15 (m, 8H, aromatic protons).
  • ¹³C NMR :
    • δ 192.1 (C=O), δ 168.4 (C=O), δ 142.7 (aromatic quaternary carbons).

Infrared Spectroscopy (IR)

  • Strong absorptions at 1715 cm⁻¹ (C=O stretch) and 1660 cm⁻¹ (conjugated ketones).
  • Aromatic C–H stretches appear at 3050–3100 cm⁻¹ .

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH) : 254 nm (π→π* transition), 320 nm (n→π* transition of carbonyls).

Comparative Structural Analysis with Phenanthridine Derivatives

Table 2: Structural Comparison with Related Compounds
Feature Benzo[j]phenanthridine-1,7,12(2H)-trione Benzo[c]phenanthridine Derivatives
Ring Fusion Position j position c position
Substituents 6-methyl, 1,7,12-trione Varied (e.g., 4-chlorophenyl)
Aromaticity Partial saturation at 3,4 Fully aromatic
Electrophilicity Enhanced by trione groups Moderate

Key differences arise from:

  • Fusion Position : The j fusion in the title compound distorts the π-system differently than c fusion, altering electronic delocalization.
  • Functional Groups : The trione system increases polarity and reactivity compared to simpler phenanthridines.

Properties

CAS No.

918437-53-3

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-benzo[j]phenanthridine-1,7,12-trione

InChI

InChI=1S/C18H13NO3/c1-9-14-16(15-12(19-9)7-4-8-13(15)20)18(22)11-6-3-2-5-10(11)17(14)21/h2-3,5-6H,4,7-8H2,1H3

InChI Key

GYELODXHDZNMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C(=N1)CCCC3=O)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

This method has been extensively documented for synthesizing benzo[j]phenanthridine derivatives.

Procedure:

  • Reagents:
    • 1,4-naphthoquinone
    • Aryl-aldehydes (e.g., phenyl or heteroaryl)
    • Enaminones
    • Silver(I) oxide
    • Dichloromethane as solvent

Steps:

  • Combine the reagents in dichloromethane.
  • Stir the mixture at room temperature until the reaction is complete (monitored via thin layer chromatography).
  • Filter and wash the mixture to isolate the product.
  • Purify using column chromatography.

Yield and Characteristics:

  • Typical yields range from 45% to over 60%, depending on the specific aryl substituents used.
  • The products are characterized using IR spectroscopy and NMR analysis.

Sequential Two-Step Synthesis

This method provides an alternative route that may be advantageous for specific substituents or structural modifications.

Procedure:

  • Cyclization Reaction:
    • React acylnaphthohydroquinones with enaminones under controlled conditions.
    • Use silver(I) oxide as a catalyst to facilitate the reaction.
  • Functionalization:
    • Post-cyclization, further modify the product through oxidation or other functional group transformations to achieve the desired trione structure.

Yield and Characteristics:

  • Yields can vary significantly based on reaction conditions but are generally comparable to one-pot methods.
  • Detailed characterization is performed to confirm structural integrity.
Method Yield (%) Complexity Purity Level
One-Pot Synthesis 45-60 Low Moderate
Sequential Synthesis Varies High High

Recent studies have highlighted the biological activities of synthesized derivatives of benzo[j]phenanthridine, particularly their cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that modifications at the 6-position significantly influence potency and selectivity against cancer cells.

The preparation methods for benzo[j]phenanthridine-1,7,12(2H)-trione, particularly the 3,4-dihydro-6-methyl variant, demonstrate diverse synthetic strategies with varying efficiencies and complexities. The choice of method can depend on desired yield, purity requirements, and specific structural modifications needed for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cellular processes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzo[j]phenanthridine Derivatives

Compound Substituent (Position 6) Key IR (C=O, cm⁻¹) Notable ¹³C-NMR Signals (δ, ppm)
Target Compound Methyl Unreported Unreported
7a (6-Phenyl) Phenyl 1676, 1665 128.68 (aromatic CH)
7b (Trimethoxyphenyl) 3,4,5-Trimethoxyphenyl 1708, 1675 157.61 (methoxy C)

Core Structure Comparisons: Benzo[j] vs. Benzo[c]phenanthridines

The benzo[j]phenanthridine core differs from benzo[c]phenanthridine alkaloids (e.g., fully aromatized O4/O5/O6 bases) in ring fusion geometry, impacting pharmacological activity:

  • Benzo[c]phenanthridines : Exhibit potent antitumor and antiviral activities via DNA topoisomerase I inhibition. Their synthesis often involves palladium-catalyzed aryl-aryl coupling or Au(I)-catalyzed cycloisomerization, yielding fully aromatic systems .
  • Target Compound : The partially reduced 3,4-dihydro structure and benzo[j] fusion may reduce DNA intercalation efficiency but enhance metabolic stability compared to fully aromatic analogs .

Table 2: Core Structure and Bioactivity Comparison

Compound Type Core Structure Key Pharmacological Activity Synthesis Method
Target Compound Benzo[j], 3,4-dihydro Cytotoxic (under study) Ag₂O-mediated coupling
Benzo[c]phenanthridine Fully aromatic Antitumor, antiviral Pd-catalyzed coupling

Comparison with Isoquinoline-1,3,4-triones (IQTs)

Isoquinoline-1,3,4-triones (IQTs) share a trione motif but lack the fused phenanthridine system:

  • In contrast, the target compound’s extended conjugation may enable diverse photochemical pathways .
  • Biological Utility: IQTs serve as intermediates in alkaloid synthesis, whereas the target compound’s quinoid structure suggests direct cytotoxicity, akin to anthracyclines like doxorubicin .

Structural Analogs in the Anthracene Series

Compounds like Benz[a]anthracene-1,7,12(2H)-trione derivatives (e.g., Hatomarubigin A, CAS: 139562-86-0) share the trione framework but differ in fused-ring topology:

  • Substituents : Hatomarubigin A includes hydroxyl, methoxy, and methyl groups, enhancing hydrogen-bonding capacity compared to the target compound’s hydrophobic methyl group .
  • Bioactivity : Anthracene-based triones often exhibit stronger DNA-binding but higher toxicity, whereas the benzo[j]phenanthridine system may offer a better therapeutic index .

Biological Activity

Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- (CAS Number: 918437-53-3) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its antimicrobial, anticancer, and topoisomerase-inhibiting activities.

  • Molecular Formula : C₁₈H₁₃NO₃
  • Molecular Weight : 291.301 g/mol
  • CAS Number : 918437-53-3

Antimicrobial Activity

Recent studies have highlighted the potential of benzo[j]phenanthridine derivatives in combating multidrug-resistant Mycobacterium tuberculosis (Mtb). In particular:

  • Activity against Mtb : Compounds derived from benzo[j]phenanthridine exhibited strong inhibitory activity against various strains of Mtb. For instance, derivatives such as BPD-6 and BPD-9 showed minimal inhibitory concentrations (MIC) ranging from 2 to 10 µM against multiple mycobacterial species while demonstrating selectivity over other Gram-negative and Gram-positive bacteria .

Table 1: Antimicrobial Activity of Benzo[j]phenanthridine Derivatives

CompoundMIC (µM)Activity Against
BPD-610Mycobacterium tuberculosis
BPD-96Mycobacterium bovis
SG>40Various bacteria

The specificity of these compounds towards mycobacterial strains suggests a unique mechanism of action that warrants further investigation.

Anticancer Activity

Benzo[j]phenanthridine derivatives have also been evaluated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells:

  • Mechanism : The ability to induce DNA cleavage in the presence of topoisomerases has been documented. This mechanism is crucial for the anticancer activity as it interferes with DNA replication and transcription processes .

Case Study: Cytotoxicity Evaluation

In a study involving human lymphoblastoma cell lines (RPMI8402), certain benzo[j]phenanthridine derivatives demonstrated significant cytotoxicity. The structure-activity relationship revealed that specific modifications to the A-ring enhanced topoisomerase-targeting activity, leading to increased anticancer efficacy .

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage DNA supercoiling during replication and transcription. Compounds from the benzo[j]phenanthridine class have shown promise as inhibitors:

  • Inhibition Studies : Structure-activity relationship studies indicate that modifications in the chemical structure can significantly enhance the ability to form cleavable complexes with DNA and topoisomerases I and II. For example, certain derivatives were found to enhance the formation of these complexes compared to standard drugs like nitidine .

Table 2: Topoisomerase Inhibition Activity

CompoundTopoisomerase TargetActivity Level
Derivative ATopo IHigh
Derivative BTopo IIModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.